molecular formula C10H17ClO3S B2485884 {2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride CAS No. 2090559-66-1

{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride

Cat. No.: B2485884
CAS No.: 2090559-66-1
M. Wt: 252.75
InChI Key: MFCMJHHUWDETBK-UHFFFAOYSA-N
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Description

{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO3S and a molecular weight of 252.76 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected oxaspirodecane ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride typically involves the reaction of {2-Oxaspiro[4.5]decan-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid.

    Reduction: Formation of the corresponding sulfonyl hydride.

Scientific Research Applications

{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride has several applications in scientific research, including:

    Biology: Employed in the modification of biomolecules such as peptides and proteins to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions it undergoes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group but without the spirocyclic structure.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the spirocyclic structure.

    Tosyl chloride: A derivative of benzenesulfonyl chloride with a methyl group attached to the benzene ring.

Uniqueness

{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where traditional sulfonyl chlorides may not be suitable.

Properties

IUPAC Name

2-oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO3S/c11-15(12,13)7-9-6-10(8-14-9)4-2-1-3-5-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCMJHHUWDETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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